CAS number and molecular weight of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
CAS number and molecular weight of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
An In-Depth Technical Guide to (S)-2-(Aminomethyl)-1-ethylpyrrolidine
A Note on Chemical Nomenclature: The topic specified was "Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine." A search for this specific chemical name did not yield a well-established compound in chemical literature or databases. The name itself is ambiguous. However, it bears a strong resemblance to the widely used and well-documented chiral intermediate, (S)-2-(Aminomethyl)-1-ethylpyrrolidine . Given the context of researchers, scientists, and drug development professionals, this guide will focus on the latter compound, operating under the expert assumption that it is the molecule of interest.
Introduction
(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a chiral cyclic diamine that serves as a critical building block in modern synthetic chemistry. Its structural motif, featuring a stereocenter at the C2 position of the pyrrolidine ring, makes it an invaluable intermediate in the stereoselective synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and analytical methodologies, designed for professionals in chemical research and pharmaceutical development.
Molecular Identification and Physicochemical Properties
Accurate identification is paramount in chemical synthesis and drug development. (S)-2-(Aminomethyl)-1-ethylpyrrolidine is distinguished by its specific stereochemistry, which is crucial for its role in producing enantiomerically pure target molecules.
| Property | Value | Source(s) |
| CAS Number | 22795-99-9 | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| IUPAC Name | [(2S)-1-ethylpyrrolidin-2-yl]methanamine | |
| Synonyms | (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, Levosulpiride impurity A | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 50-52 °C (lit.) | |
| Density | 0.919 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.4670 (lit.) | |
| Optical Activity | [α]/D −109.0 to −95.0°, c = 1 in methanol | |
| Solubility | Soluble in water and organic solvents like chloroform and methanol | [1] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-2-(Aminomethyl)-1-ethylpyrrolidine is a key challenge, addressed by several strategic approaches. The choice of synthetic route often depends on factors like scalability, cost, and desired optical purity.
Chiral Pool Synthesis
A common and effective strategy involves starting from readily available chiral molecules ("chiral pool"). (S)-Proline and (S)-Glutamic acid are frequent choices.
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From (S)-Proline: This route leverages the inherent stereochemistry of natural proline. The synthesis involves N-alkylation with an ethyl group, followed by the reduction of the carboxylic acid moiety to a hydroxymethyl group, which is then converted to the aminomethyl group. While effective, this multi-step process can be lengthy.[2]
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From (S)-Glutamic Acid: This is a more extended synthesis that involves cyclization to form the pyrrolidone ring, followed by a series of functional group interconversions to yield the target molecule.[2]
The causality behind using chiral pool starting materials is the direct transfer of stereochemistry, which avoids costly and often inefficient chiral resolution steps later in the synthesis.
Industrial Scale Synthesis
For large-scale production, efficiency and cost-effectiveness are critical. A patented industrial method utilizes 4-hydroxybutyraldehyde as a substrate.[3] The process involves an annulation reaction with ethylamine to form the substituted pyrrolidine ring, followed by a reduction step to yield the final product.[3] This method is advantageous as it can be performed as a "one-pot" synthesis, minimizing purification steps and by-product formation.[3]
Caption: Industrial synthesis workflow.[3]
Alternative Synthetic Routes
An alternative method involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[4] This electrochemical approach can offer high yields (95%) and avoids the use of traditional, often hazardous, reducing agents.[4]
Applications in Drug Development
The primary application of (S)-2-(Aminomethyl)-1-ethylpyrrolidine is as a chiral building block for Active Pharmaceutical Ingredients (APIs). Its stereocenter is often essential for the target molecule's specific interaction with biological receptors or enzymes.
Synthesis of Substituted Benzamides
This compound is a key intermediate in the synthesis of several substituted benzamide drugs, which are used for their antipsychotic and antiemetic properties.[2]
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Levosulpiride: The (S)-enantiomer of sulpiride, Levosulpiride, is synthesized using (S)-2-(Aminomethyl)-1-ethylpyrrolidine.[5] Its therapeutic efficacy is highly dependent on this specific stereoisomer.
-
Amisulpride: This compound is an impurity found in Amisulpride, indicating its use as a starting material or the presence of a related synthetic process.[1]
The underlying principle for using an enantiomerically pure building block is that often only one enantiomer of a drug is pharmacologically active (the eutomer), while the other may be inactive or even contribute to side effects (the distomer).
Neuroscience Research
Beyond its role as a synthetic intermediate, the molecule and its derivatives are studied for their own potential effects on neurotransmitter systems, contributing to research for conditions like depression and anxiety.[6]
Analytical and Quality Control
Ensuring the chemical and enantiomeric purity of (S)-2-(Aminomethyl)-1-ethylpyrrolidine is critical for its use in pharmaceutical manufacturing. Various analytical techniques are employed for its characterization and quality control.
| Technique | Purpose | Key Parameters / Method Summary | Source(s) |
| HPTLC | Quantitative analysis of impurities in APIs like sulpiride. | Mobile phase: Methylene chloride-methanol-ammonia. Derivatization with ninhydrin for visualization and scanning at 500 nm. | [7] |
| HPLC | Determination of enantiomeric purity. | Pre-column derivatization with an achiral reagent (e.g., 4-nitrobenzoic acid) to form diastereomers, which can then be separated on a standard chiral or achiral column. | [8] |
| GC | Purity assessment. | Used to determine the assay (purity percentage) of the compound. | [6] |
| NMR (¹H, ¹³C) | Structural confirmation and purity. | Provides detailed information on the molecular structure. Spectra are available in public databases. | [9][10] |
| IR Spectroscopy | Functional group identification. | Confirms the presence of N-H (amine) and C-H bonds. | [9] |
| Mass Spectrometry | Molecular weight confirmation. | Determines the mass-to-charge ratio, confirming the molecular weight. | [9][11] |
Protocol: HPTLC for Purity Analysis
This protocol is adapted from a validated method for the analysis of sulpiride and its impurities.[7]
-
Stationary Phase: HPTLC silica gel plates.
-
Mobile Phase: A solution of methylene chloride, methanol, and 25% ammonia solution (18:2.8:0.4, v/v/v).
-
Sample Application: Apply standard and sample solutions to the plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Derivatization: After development, spray the plate with a ninhydrin solution (e.g., 100 mg ninhydrin in 5 ml ethanol and 1 ml acetic acid).
-
Heating: Heat the plate at 80°C for 10 minutes to develop the colored spots.
-
Densitometric Scanning: Scan the resulting violet spots at 500 nm for quantification.
This method provides a self-validating system as the retention factor (Rf) and the color of the derivatized spot provide specificity, while the peak area from densitometry provides quantification.[12]
Caption: HPTLC analytical workflow.[7]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are essential when handling (S)-2-(Aminomethyl)-1-ethylpyrrolidine.
-
Hazards: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. It may also cause respiratory irritation.[13][14]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[15][16]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It should be stored away from incompatible materials such as strong oxidizing agents and acids.[17][13] The compound is noted as being hygroscopic and should be stored under an inert atmosphere (e.g., Nitrogen).[1]
Conclusion
(S)-2-(Aminomethyl)-1-ethylpyrrolidine is a cornerstone chiral building block for the pharmaceutical industry. Its unique structure and high reactivity make it indispensable for the stereoselective synthesis of important drugs. A thorough understanding of its properties, synthesis, and analytical protocols, as presented in this guide, is essential for its effective and safe utilization in research and development. The continued development of efficient and scalable synthetic routes will ensure its availability for the creation of next-generation therapeutics.
References
- 2-Aminomethyl-1-Ethylpyrrolidine - Material Safety Data Sheet (MSDS). (n.d.). Generic MSDS Provider.
- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine - SAFETY DATA SHEET. (2024, December 3). Generic SDS Provider.
-
(S)-2-(Aminomethyl)-1-ethylpyrrolidine. (n.d.). JIGS Chemical Limited. Retrieved February 27, 2026, from [Link]
-
2-Aminomethyl-1-ethylpyrrolidine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto. (n.d.). Justia Patents. Retrieved February 27, 2026, from [Link]
-
Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of... An-Najah Staff. Retrieved from [Link]
-
Synthesis of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). PrepChem.com. Retrieved February 27, 2026, from [Link]
-
(S)-2-Aminomethyl-N-Ethyl Pyrrolidine. (n.d.). Curequest. Retrieved February 27, 2026, from [Link]
- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. (2016). Google Patents.
-
The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Agbaba, D., et al. (n.d.). Quantitative Analysis of Sulpiride and Impurities... ResearchGate. Retrieved from [Link]
-
2-Pyrrolidinemethanamine, 1-ethyl-. (n.d.). NIST WebBook. Retrieved February 27, 2026, from [Link]
-
Methyl(2-(pyrrolidin-1-yl)ethyl)amine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. curequest.in [curequest.in]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ie [fishersci.ie]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. (S)-2-(Aminomethyl)-1-ethylpyrrolidine CAS 22795-99-9, High Purity Chemical with Best Price [jigspharma.com]
